N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide
CAS No.: 1797814-98-2
Cat. No.: VC7131237
Molecular Formula: C15H18N4O2
Molecular Weight: 286.335
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797814-98-2 |
|---|---|
| Molecular Formula | C15H18N4O2 |
| Molecular Weight | 286.335 |
| IUPAC Name | N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C15H18N4O2/c1-19(2)15-16-9-8-12(18-15)10-17-14(20)11-4-6-13(21-3)7-5-11/h4-9H,10H2,1-3H3,(H,17,20) |
| Standard InChI Key | PSUYHUUUKHUKNY-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=C(C=C2)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide possesses the molecular formula C₁₅H₁₈N₄O₂ and a molecular weight of 286.335 g/mol. Its IUPAC name, N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-methoxybenzamide, reflects the integration of two key moieties:
-
A 2-(dimethylamino)pyrimidin-4-ylmethyl group, contributing basicity via the dimethylamino substituent.
-
A 4-methoxybenzamide unit, introducing hydrophobicity and hydrogen-bonding potential through the methoxy and amide functionalities.
The compound’s logP (partition coefficient) and solubility profile remain unreported, but analogous pyrimidine derivatives typically exhibit moderate lipophilicity (logP ≈ 2–4), favoring membrane permeability .
Synthetic Pathways and Methodological Considerations
Key Synthetic Strategies
The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide likely follows a multi-step sequence common to pyrimidine derivatives:
-
Pyrimidine Ring Formation: Cyclization of guanidine derivatives with β-diketones or enaminones, as demonstrated in the synthesis of meridianin analogs .
-
Functionalization at C4: Introduction of the methyl group via nucleophilic substitution or reductive amination.
-
Benzamide Coupling: Amide bond formation between 4-methoxybenzoic acid and the pyrimidine-methylamine intermediate using coupling agents like EDCI or HOBt.
A representative synthetic route for analogous compounds involves:
-
Condensation of 4-methoxybenzoyl chloride with 2-(dimethylamino)pyrimidin-4-ylmethanamine in dichloromethane under inert conditions.
-
Purification via silica gel chromatography, yielding the final product as a pale solid .
| Analogous Compound | Target Microorganism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 4-Chlorobenzamide derivative | S. aureus | 4 | |
| 4-Nitrobenzamide derivative | E. coli | 8 |
Anti-Inflammatory and Immunomodulatory Effects
Pyrimidine derivatives are increasingly investigated as RORγt inverse agonists, modulating interleukin-17 (IL-17) production in autoimmune diseases . Although this compound’s affinity for RORγt is unconfirmed, its structural similarity to lead candidates suggests potential:
-
The dimethylamino group may engage in hydrogen bonding with Asp362 in the RORγt ligand-binding domain .
-
Methoxybenzamide could stabilize hydrophobic interactions, analogous to 4-cyanopicolinamide motifs in clinical-stage inhibitors .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Modifications to the benzamide moiety significantly influence potency and selectivity:
-
4-Hydroxybenzamide Analogs: Enhanced hydrogen-bonding capacity improves solubility but reduces cellular uptake .
-
4-Chlorobenzamide Analogs: Increased lipophilicity correlates with higher antimicrobial activity but elevated cytotoxicity .
-
4-Methoxybenzamide (Current Compound): Balances hydrophobicity and electronic effects, potentially optimizing bioavailability.
Metabolic Stability and Pharmacokinetics
The methoxy group in N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide may confer resistance to oxidative metabolism compared to hydroxylated analogs, as seen in pyrrolopyridine derivatives . For example:
-
Compound 4 (a methyl-substituted pyrrolopyridine) exhibits a plasma half-life (t₁/₂) of 4.2 hours in rodents, attributed to reduced CYP450-mediated oxidation .
Research Gaps and Future Directions
Priority Areas for Investigation
-
In Vitro Screening: Comprehensive profiling against bacterial, fungal, and cancer cell lines to identify lead indications.
-
Target Deconvolution: Proteomic studies to elucidate molecular targets, particularly in IL-17 signaling pathways.
-
ADME Optimization: Structural tweaks to improve metabolic stability, such as fluorination of the benzamide ring .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume